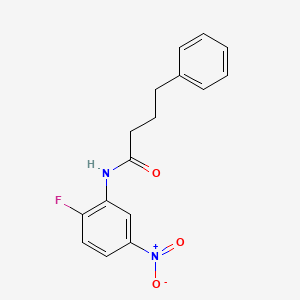

N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide

Übersicht

Beschreibung

N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butanamide backbone with fluoro and nitro substituents on the phenyl ring. The presence of these functional groups can significantly influence the compound's biological properties, including its interaction with various molecular targets.

The mechanism of action of this compound likely involves:

- Binding Affinity : The fluoro and nitro groups can enhance binding affinity through hydrogen bonding and electrostatic interactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and affecting cellular processes.

- Signal Transduction Modulation : It may alter pathways such as NF-κB or STAT3, which are crucial in inflammatory responses and other cellular functions.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of IL-1β and IL-6 mRNA expression in vitro, suggesting a potential for modulating inflammatory cytokines .

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety margin for further development .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Case Study 1: In Vitro Activity Against Inflammatory Cytokines

A study evaluated the effects of a compound with a similar structure on LPS-induced inflammation in human liver hepatocytes. The compound significantly decreased mRNA levels of IL-1β and IL-6 without hepatotoxicity, indicating its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Assessment

In another study focusing on related compounds, researchers assessed their activity against L1210 mouse leukemia cells. The compounds exhibited potent inhibition with IC50 values in the nanomolar range, highlighting their potential as therapeutic agents against cancer .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-fluoro-5-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base like triethylamine. This method allows for the formation of the desired amide through nucleophilic acyl substitution.

Chemical Properties:

- Molecular Formula: C17H18F1N3O2

- Molecular Weight: 317.34 g/mol

- Functional Groups: Amide, nitro, and fluoro groups contribute to its reactivity and biological activity.

Scientific Research Applications

This compound has been identified as a valuable compound in several scientific domains:

Medicinal Chemistry

The compound is being explored for its potential anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory diseases. For instance, compounds derived from similar structures demonstrated significant suppression of these cytokines in vitro and in vivo without hepatotoxicity .

Biochemical Studies

Due to its reactive functional groups, this compound can be used as a probe in enzyme inhibition studies. The nitro group can be reduced to an amino group under specific conditions, allowing for further derivatization and exploration of structure-activity relationships (SAR) .

Material Science

This compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its structural characteristics enable the development of polymers or other materials with tailored functionalities for industrial applications .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of compounds similar to this compound on LPS-induced inflammation in human liver cells. The results indicated that certain derivatives significantly reduced mRNA levels of inflammatory markers (IL-6, IL-1β) without cytotoxic effects, demonstrating their therapeutic potential .

| Compound | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Cytotoxicity |

|---|---|---|---|

| Compound A | 75 | 80 | None |

| Compound B | 65 | 70 | None |

| This compound | 70 | 75 | None |

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as a lead compound for developing enzyme inhibitors targeting inflammatory pathways. The compound's ability to modulate signaling pathways like STAT3/NF-kB was highlighted, showing promise for treating conditions such as rheumatoid arthritis .

Eigenschaften

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c17-14-10-9-13(19(21)22)11-15(14)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPJSOUJQCIANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.